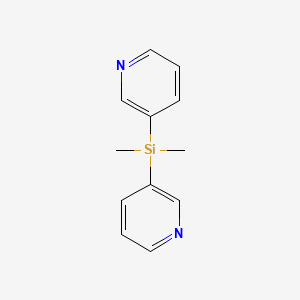
3,3'-(Dimethylsilanediyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-pyridyl)dimethylsilane is an organosilicon compound characterized by the presence of two 3-pyridyl groups attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-pyridyl)dimethylsilane typically involves the reaction of 3-bromopyridine with dimethyldichlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridyl groups replace the chlorine atoms on the silicon center .
Industrial Production Methods
While specific industrial production methods for bis(3-pyridyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-pyridyl)dimethylsilane undergoes various types of chemical reactions, including:
Coordination Reactions: It can coordinate with metal ions to form complexes.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with bis(3-pyridyl)dimethylsilane include metal salts (e.g., silver nitrate, palladium chloride) and organic solvents (e.g., acetone, dichloromethane) . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving bis(3-pyridyl)dimethylsilane are typically metal complexes, where the pyridyl groups coordinate with metal centers .
Aplicaciones Científicas De Investigación
Bis(3-pyridyl)dimethylsilane has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form metal complexes with unique structural and electronic properties.
Materials Science: The compound is explored for its potential in creating new materials with specific functionalities, such as catalysis and molecular recognition.
Biological Applications: Research is ongoing to investigate its potential use in biological systems, particularly in drug delivery and as a component of biomimetic materials.
Mecanismo De Acción
The mechanism by which bis(3-pyridyl)dimethylsilane exerts its effects is primarily through coordination with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-pyridyl)dimethylsilane
- Bis(4-pyridyl)dimethylsilane
- Bipyridine derivatives
Uniqueness
Bis(3-pyridyl)dimethylsilane is unique due to the position of the pyridyl groups on the silicon center, which influences its coordination behavior and the properties of the resulting metal complexes. Compared to bis(2-pyridyl)dimethylsilane and bis(4-pyridyl)dimethylsilane, the 3-pyridyl derivative offers different steric and electronic environments, leading to distinct reactivity and applications .
Propiedades
Número CAS |
113791-05-2 |
|---|---|
Fórmula molecular |
C12H14N2Si |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
dimethyl(dipyridin-3-yl)silane |
InChI |
InChI=1S/C12H14N2Si/c1-15(2,11-5-3-7-13-9-11)12-6-4-8-14-10-12/h3-10H,1-2H3 |
Clave InChI |
MTWJSDYZILKHIQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CN=CC=C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
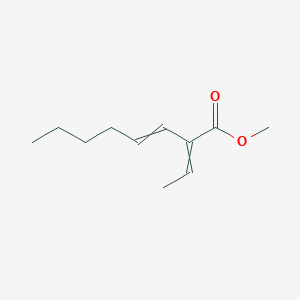
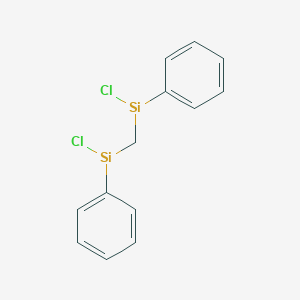
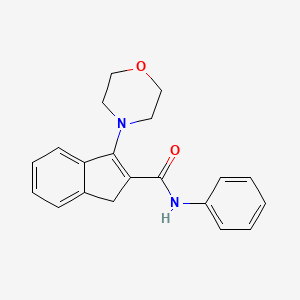
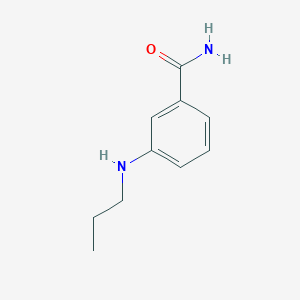
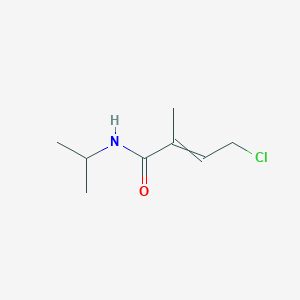
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)
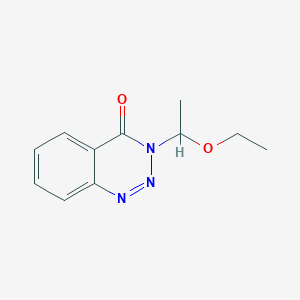
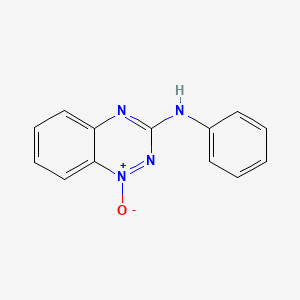
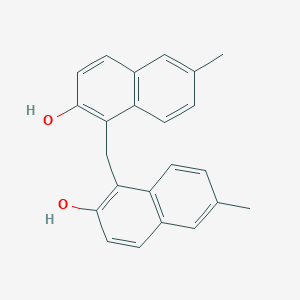
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
